

A Comparative Guide to Butyl Gallate, BHA, and BHT in Food Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl gallate*

Cat. No.: *B094131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three common synthetic antioxidants used in food systems: **butyl gallate**, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). The information presented is supported by experimental data to assist in the selection of the most appropriate antioxidant for specific applications.

Core Principles of Antioxidant Action

Phenolic antioxidants, including **butyl gallate**, BHA, and BHT, play a crucial role in preventing the oxidative degradation of food products, which can lead to rancidity, loss of nutritional value, and the formation of off-flavors. The primary mechanism of these antioxidants is their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This process is known as free radical scavenging.^{[1][2]}

The effectiveness of a phenolic antioxidant is influenced by the stability of the resulting antioxidant radical. Antioxidants with more stable radicals are more effective at terminating the oxidation process.

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Chemical Structures

The chemical structures of **butyl gallate**, BHA, and BHT are key to understanding their antioxidant activity and physical properties.

- **Butyl Gallate:** An ester of gallic acid and butanol. It possesses three hydroxyl groups on the phenyl ring, which contribute to its high antioxidant activity.
- **BHA (Butylated Hydroxyanisole):** A mixture of two isomers, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. It has one hydroxyl group and a methoxy group on the phenyl ring.
- **BHT (Butylated Hydroxytoluene):** Also known as 2,6-di-tert-butyl-4-methylphenol. It has one hydroxyl group and is sterically hindered by two tert-butyl groups, which affects its reactivity and solubility.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant efficacy of these compounds can be evaluated using various methods that measure their ability to inhibit lipid oxidation or scavenge free radicals. The following tables summarize comparative data from different studies.

Table 1: Inhibition of Peroxide Value (PV) in Vegetable Oils

Antioxidant	Concentration (ppm)	Food System	Inhibition of PV (%)	Reference
Butyl Gallate	200	Sunflower Oil	Not specified, but effective	[3]
BHA	200	Sunflower Oil	~82	[3]
BHT	200	Corn Oil	Some protection	[4]

Table 2: Oxidative Stability Index (OSI) by Rancimat Method

Antioxidant	Concentration (ppm)	Food System	Induction Period (hours)	Reference
Propyl Gallate	200	Lard	Not specified, but effective	[5]
BHA	200	Lard	Not specified, but effective	[5]
BHT	200	Lard	Not specified, but effective	[5]
BHA	200	Soybean Oil	Less effective than BHT and TBHQ	[2]
BHT	200-7000	Soybean Oil	More effective than BHA and TBHQ	[2]

Table 3: Radical Scavenging Activity (DPPH and ABTS Assays)

Antioxidant	Assay	IC50 (mg/mL) or TEAC	Reference
Propyl Gallate	DPPH	Not specified, but potent	[6]
Propyl Gallate	ABTS	Not specified, but potent	[6]
BHA	DPPH	0.035 ± 0.007	[7]
BHT	DPPH	0.020 ± 0.001	[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare a series of dilutions of the antioxidant sample in methanol.
- Reaction: Add a specific volume of the antioxidant solution to the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS^{•+}). The reduction of the blue-green ABTS^{•+} to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Procedure:

- Preparation of ABTS Radical Cation (ABTS^{•+}): React a 7 mM ABTS solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilution of ABTS^{•+} Solution: Dilute the ABTS^{•+} solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

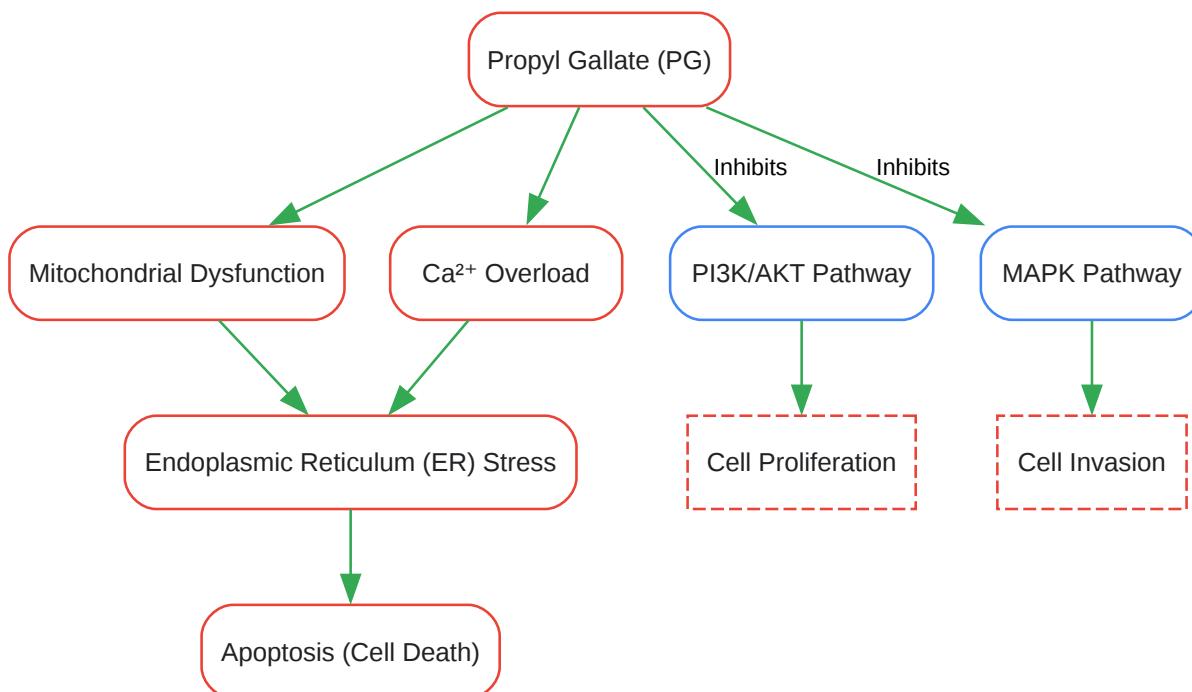
- Sample Preparation: Prepare a series of dilutions of the antioxidant sample.
- Reaction: Add a specific volume of the antioxidant solution to the diluted ABTS•+ solution.
- Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Physicochemical Properties

Table 4: Thermal Stability and Solubility

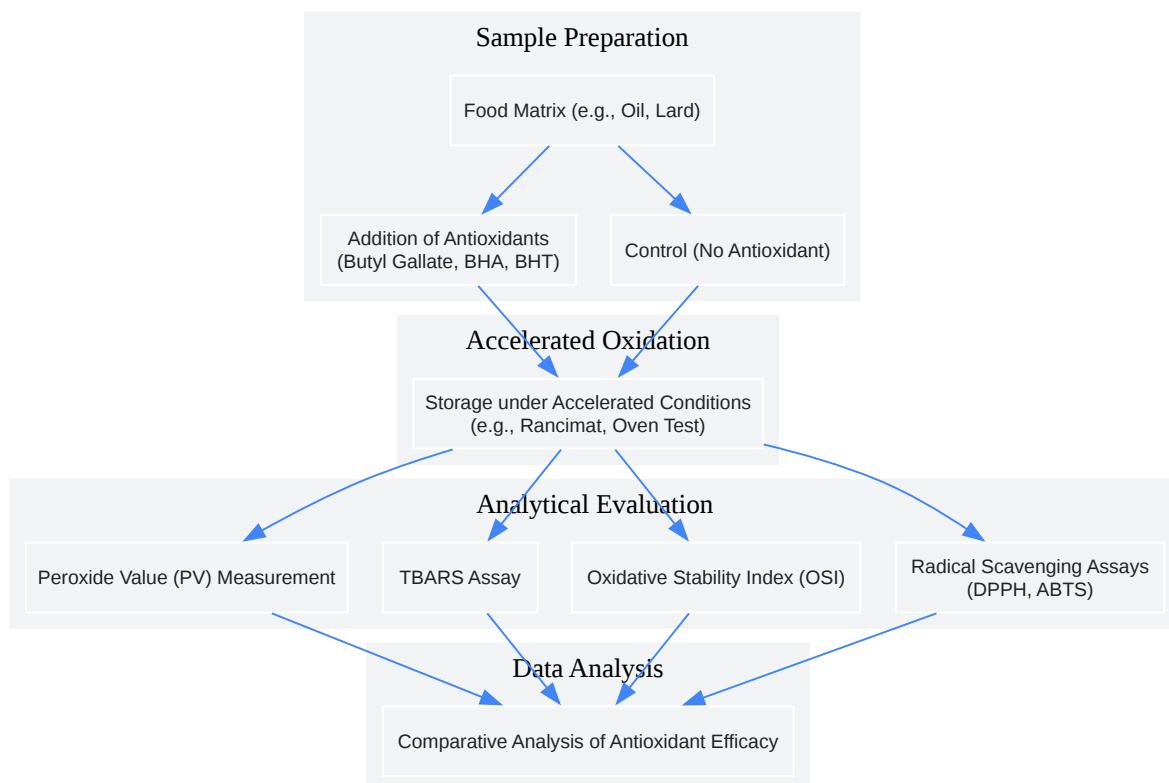
Property	Butyl Gallate	BHA	BHT
Thermal Stability	More stable at high temperatures than BHA and BHT. [8]	Less stable than gallates; can volatilize at high temperatures. [8]	Less stable than BHA and gallates; prone to volatilization. [8]
Solubility	Soluble in fats and oils, and in polar solvents.	Soluble in fats and oils; insoluble in water.	Soluble in fats and oils; insoluble in water.

Regulatory Status and Safety Profiles


The use of these antioxidants is regulated by food safety authorities worldwide, with specified maximum usage levels in different food categories.

- **Butyl Gallate:** Generally recognized as safe (GRAS) in the United States. The acceptable daily intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for propyl, octyl, and dodecyl gallates is 0-1.4 mg/kg body weight.[\[9\]](#) Some studies suggest that at high doses, gallates may have cytotoxic effects.[\[1\]](#)[\[10\]](#)
- **BHA:** Classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program, based on animal studies.[\[6\]](#) The European Union has stricter

regulations on its use. The ADI for BHA is 0-0.5 mg/kg body weight.


- BHT: Not classified as a human carcinogen, but some studies in animals have shown adverse effects on the liver, thyroid, and kidneys at high doses.[\[6\]](#) The ADI for BHT is 0-0.3 mg/kg body weight.

Visualizations of Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: Proposed toxicity pathway of propyl gallate in human trophoblasts.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for comparing food antioxidant performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxic and genotoxic effects of tert-butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of antioxidant butylated hydroxyl anisole on the thermal or oxidative stability of sunflower oil (*Helianthus Annuus*) by ultrasonic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Propyl gallate induces cell death and inhibits invasion of human trophoblasts by blocking the AKT and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Butyl Gallate, BHA, and BHT in Food Systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094131#comparing-butyl-gallate-with-bha-and-bht-in-food-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com